methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
CAS No.: 2034551-93-2
Cat. No.: VC11801013
Molecular Formula: C13H18N4O3
Molecular Weight: 278.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034551-93-2 |
|---|---|
| Molecular Formula | C13H18N4O3 |
| Molecular Weight | 278.31 g/mol |
| IUPAC Name | methyl 6-(1-methyltriazole-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate |
| Standard InChI | InChI=1S/C13H18N4O3/c1-16-8-10(14-15-16)11(18)17-5-3-13(4-6-17)7-9(13)12(19)20-2/h8-9H,3-7H2,1-2H3 |
| Standard InChI Key | AZDCNQMQECYXCX-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=N1)C(=O)N2CCC3(CC2)CC3C(=O)OC |
| Canonical SMILES | CN1C=C(N=N1)C(=O)N2CCC3(CC2)CC3C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The defining feature of methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is its spiro[2.5]octane core, which consists of a six-membered ring fused to a five-membered ring via a shared nitrogen atom. This spirocyclic system imposes significant steric constraints, potentially enhancing binding specificity in biological targets. The 1,2,3-triazole moiety, positioned at the 4-carbonyl position of the azaspiro ring, introduces hydrogen-bonding capabilities and π-π stacking interactions, both critical for molecular recognition processes .
Key Physicochemical Parameters
The compound’s solubility, stability, and bioavailability are influenced by its hybrid structure. While experimental data specific to this compound are scarce, computational predictions based on its molecular formula suggest moderate lipophilicity (log P ≈ 1.2–1.5) and a topological polar surface area (TPSA) of 85–90 Ų, indicating moderate permeability across biological membranes.
| Property | Value |
|---|---|
| CAS No. | 2034551-93-2 |
| Molecular Formula | C₁₃H₁₈N₄O₃ |
| Molecular Weight | 278.31 g/mol |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 89.5 Ų (estimated) |
Biological Activity and Mechanistic Insights
Triazole-containing compounds are renowned for their broad-spectrum biological activities, and the structural complexity of this spirocyclic derivative suggests potential interactions with enzymes, receptors, or nucleic acids.
Anticancer Applications
Preliminary studies on structurally related spirocyclic triazoles demonstrate inhibitory effects on cancer cell proliferation. For example, analogs bearing similar motifs have shown activity against tyrosine kinases and topoisomerases, critical targets in oncology. The methyl carboxylate group in this compound may improve solubility, facilitating cellular uptake.
Enzyme Inhibition
Patent literature highlights spirocyclic triazoles as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in lipid signaling and inflammation . While direct evidence for this compound’s MAGL inhibition is lacking, its structural similarity to patented inhibitors (e.g., compounds with spiro[2.5]octane cores) suggests a plausible mechanism of action .
Comparative Analysis with Structural Analogs
The uniqueness of methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate becomes evident when compared to simpler triazole derivatives or non-spirocyclic compounds.
Table 2: Comparison with Selected Analogs
The addition of the spirocyclic system in the target compound may reduce metabolic degradation compared to non-cyclic triazoles, extending its in vivo half-life.
Future Research Directions
Despite its promising features, methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate remains understudied. Key areas for future investigation include:
Target Identification
High-throughput screening against panels of enzymes, receptors, and cancer cell lines could elucidate primary targets. Computational docking studies using MAGL or kinase crystal structures may prioritize experimental assays .
Optimization of Pharmacokinetics
Modifying the methyl carboxylate group or spirocyclic substituents could enhance solubility or blood-brain barrier penetration. Prodrug strategies might also be explored to improve oral bioavailability.
Toxicological Profiling
In vitro toxicity assays (e.g., hepatocyte viability, hERG channel inhibition) and in vivo rodent studies are essential to establish safety margins before clinical translation.
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